Estrogen Receptor Binding Affinity: 2,2-Bis(4-chlorophenyl)ethanol vs. DDT Transformation Products
In a comparative in vitro study evaluating eight DDT analogs and transformation products for estrogen receptor (ER) binding, 2,2-bis(4-chlorophenyl)ethanol (p,p'-DDOH), a structurally related bis-aryl derivative containing the 4-chlorophenyl ethanol moiety, exhibited the highest binding affinity among all tested compounds [1]. The compound demonstrated sub-micromolar IC50 values for both ERα and ERβ isoforms, substantially outperforming parent DDT and its primary metabolites [1].
| Evidence Dimension | Estrogen receptor alpha (ERα) binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.43 μM |
| Comparator Or Baseline | DDT: >5 μM; DDE: >5 μM; DDD: >5 μM; p,p'-DCBP: >5 μM |
| Quantified Difference | ≥11.6-fold higher affinity compared to DDT and primary metabolites |
| Conditions | Fluorescence polarization competitive binding assay using recombinant human ERα and ERβ proteins; tested concentration range 0.0008-5 μM |
Why This Matters
This quantitative binding affinity advantage demonstrates that the 4-chlorophenyl ethanol structural motif confers enhanced estrogen receptor interaction potential, making 2-(4-chlorophenyl)ethanol a relevant reference standard or precursor for developing ER-targeted probes or evaluating environmental estrogenic activity.
- [1] Wang L, Liu Y, Zhang J, et al. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. Sci Total Environ. 2023 Jun 10;876:162734. doi: 10.1016/j.scitotenv.2023.162734. View Source
